Cas no 2171280-53-6 (4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid)

4-(2S)-2-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)ペンタンアミド-4-メチルペンタン酸は、Fmoc保護基を有する非天然アミノ酸誘導体であり、ペプチド合成において重要な中間体として利用されます。この化合物の特徴は、立体選択的な(2S)配置とFmoc基によるアミノ基の保護により、固相ペプチド合成(SPPS)における高効率なカップリング反応を可能にすることです。4位のメチル基による立体障害が側鎖修飾の選択性を向上させ、複雑なペプチド鎖の構築に有用です。また、カルボキシル基の存在により、各種縮合剤を用いたアミド結合形成が容易です。高い化学的純度と安定性を備えており、医薬品開発や生物活性ペプチドの研究分野で広く活用されています。

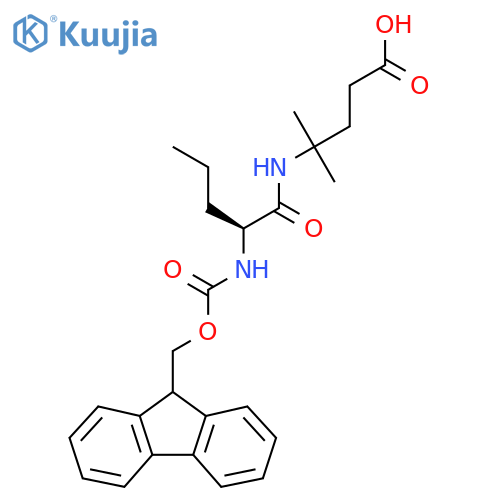

2171280-53-6 structure

商品名:4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid

- 4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid

- 2171280-53-6

- EN300-1491703

-

- インチ: 1S/C26H32N2O5/c1-4-9-22(24(31)28-26(2,3)15-14-23(29)30)27-25(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21-22H,4,9,14-16H2,1-3H3,(H,27,32)(H,28,31)(H,29,30)/t22-/m0/s1

- InChIKey: WUTLIWIPVQFYJC-QFIPXVFZSA-N

- ほほえんだ: O(C(N[C@@H](CCC)C(NC(C)(C)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 452.23112213g/mol

- どういたいしつりょう: 452.23112213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 33

- 回転可能化学結合数: 11

- 複雑さ: 672

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 105Ų

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1491703-100mg |

4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid |

2171280-53-6 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1491703-1000mg |

4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid |

2171280-53-6 | 1000mg |

$3368.0 | 2023-09-28 | ||

| Enamine | EN300-1491703-0.1g |

4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid |

2171280-53-6 | 0.1g |

$2963.0 | 2023-06-06 | ||

| Enamine | EN300-1491703-0.25g |

4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid |

2171280-53-6 | 0.25g |

$3099.0 | 2023-06-06 | ||

| Enamine | EN300-1491703-10000mg |

4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid |

2171280-53-6 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1491703-250mg |

4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid |

2171280-53-6 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1491703-500mg |

4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid |

2171280-53-6 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1491703-0.05g |

4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid |

2171280-53-6 | 0.05g |

$2829.0 | 2023-06-06 | ||

| Enamine | EN300-1491703-1.0g |

4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid |

2171280-53-6 | 1g |

$3368.0 | 2023-06-06 | ||

| Enamine | EN300-1491703-2500mg |

4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methylpentanoic acid |

2171280-53-6 | 2500mg |

$6602.0 | 2023-09-28 |

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid 関連文献

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

2171280-53-6 (4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid) 関連製品

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量